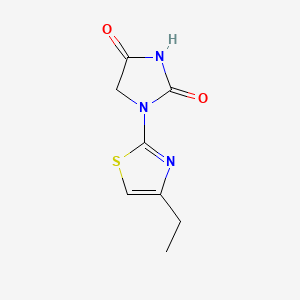

1-(4-Ethyl-2-thiazolyl)hydantoin

Description

Properties

CAS No. |

78140-01-9 |

|---|---|

Molecular Formula |

C8H9N3O2S |

Molecular Weight |

211.24 g/mol |

IUPAC Name |

1-(4-ethyl-1,3-thiazol-2-yl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C8H9N3O2S/c1-2-5-4-14-8(9-5)11-3-6(12)10-7(11)13/h4H,2-3H2,1H3,(H,10,12,13) |

InChI Key |

NXCPVRJFYMCGMY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CSC(=N1)N2CC(=O)NC2=O |

Origin of Product |

United States |

Structure Activity Relationships Sar and Rational Molecular Design of 1 4 Ethyl 2 Thiazolyl Hydantoin Analogs

Fundamental Principles of Structure-Activity Relationships in Hydantoins

The hydantoin (B18101) scaffold, a five-membered ring containing two nitrogen atoms and two carbonyl groups, is a privileged structure in medicinal chemistry due to its diverse biological activities. ontosight.ainih.gov The biological profile of hydantoin derivatives can be significantly modulated by the introduction of various substituents and modifications to the core ring structure. ontosight.aithebioscan.com

The nature and position of substituents on the hydantoin ring are critical determinants of biological activity. thebioscan.comresearchgate.net Generally, the introduction of different functional groups can alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn affects its interaction with biological targets. ontosight.ai

For instance, the presence of aromatic or alkyl groups can enhance the lipophilicity of the hydantoin derivative, which may lead to improved membrane permeability and, consequently, better bioavailability. ontosight.ai Studies have shown that lipophilic hydantoin derivatives with cycloalkyl, phenyl, or benzhydryl substituents often exhibit high pharmacological activity. jddtonline.info In the context of anticancer activity, bulky aromatic substituents on hydantoin derivatives have been shown to enhance their ability to induce apoptosis and inhibit cell proliferation. thebioscan.com Conversely, the introduction of hydrophilic groups can increase water solubility. ontosight.ai

The electronic properties of substituents also play a crucial role. Electron-donating groups have been observed to enhance the antimicrobial and anticancer properties of hydantoin derivatives, whereas electron-withdrawing groups may decrease activity. thebioscan.comresearchgate.net Furthermore, the presence of a free imide NH group in the hydantoin ring has been suggested to enhance binding to certain targets, such as the sodium channel. scispace.com

The following table summarizes the general influence of substituent types on the biological activity of hydantoin derivatives:

| Substituent Type | General Effect on Biological Activity | Reference |

| Aromatic/Alkyl Groups | Enhanced lipophilicity, potentially leading to improved membrane permeability and activity. | ontosight.aijddtonline.info |

| Bulky Aromatic Groups | Enhanced anticancer activity through increased apoptosis induction. | thebioscan.com |

| Electron-Donating Groups | Often enhances antimicrobial and anticancer properties. | thebioscan.comresearchgate.net |

| Electron-Withdrawing Groups | May reduce biological activity. | thebioscan.comresearchgate.net |

| Free Imide NH Group | Can enhance binding to specific biological targets. | scispace.com |

Modifications to the hydantoin core itself can profoundly impact how the molecule interacts with its biological target. thebioscan.com These modifications can range from the introduction of additional rings to create fused or spirocyclic systems to the replacement of atoms within the ring (isosteric replacement). nih.govnih.gov

Such alterations can change the molecule's three-dimensional shape, rigidity, and the spatial orientation of its functional groups, thereby influencing its binding affinity and selectivity for a particular target. thebioscan.com For example, the creation of spirohydantoins, where one of the carbon atoms of the hydantoin ring is part of another ring system, can introduce conformational constraints that may lock the molecule into a bioactive conformation. nih.govias.ac.in This can lead to enhanced potency and selectivity.

Isosteric replacements, such as substituting one of the carbonyl oxygens with a sulfur atom to form a thiohydantoin, can also significantly alter biological activity. nih.govresearchgate.net Thiohydantoins have demonstrated a wide range of biological effects, including anticancer and antiviral activities. researchgate.netresearchgate.net These modifications highlight the versatility of the hydantoin scaffold in the design of new therapeutic agents. nih.govresearchgate.net

Structure-Activity Relationships of Thiazole (B1198619) Substituents

The substituent at the 4-position of the thiazole ring plays a crucial role in modulating the biological activity of thiazole-containing compounds. In the case of 1-(4-Ethyl-2-thiazolyl)hydantoin, the ethyl group at this position is a key feature. SAR studies on various thiazole derivatives have shown that the size and nature of the substituent at the 4-position can affect activity. For some targets, it has been observed that substituents larger than a methyl group are tolerated, and lipophilic groups can lead to better results. nih.gov

For example, in a series of antimicrobial thiazole derivatives, the substitution at the 4-position of the thiazole ring with various aryl and hetaryl substituents was explored, indicating the importance of this position for activity. mdpi.com The specific nature of the substituent is critical, as a hydroxy derivative at this position showed better activity compared to a chloro derivative in one study. mdpi.com This suggests that electronic and hydrogen-bonding properties, in addition to size and lipophilicity, are important considerations for substituents at the 4-position.

The introduction of heterocyclic and aromatic substituents onto the thiazole moiety can lead to significant changes in biological activity. ijper.org These substituents can engage in additional binding interactions with the target protein, such as hydrogen bonds and hydrophobic interactions, thereby enhancing potency and selectivity. nih.govmdpi.com

For instance, the presence of a 3-pyridyl moiety at the 2-position of the thiazole ring was found to improve activity by 5- to 10-fold in one study due to the formation of an additional hydrogen bond. nih.gov Similarly, the introduction of phenyl rings at positions 4 and 5 of the thiazole ring has led to the development of selective COX-2 inhibitors. mdpi.com The electronic nature of these aromatic substituents is also important, with electron-withdrawing groups on a phenyl ring at the 4-position of the thiazole nucleus enhancing affinity in some cases. nih.gov

The following table presents examples of how different substituents on the thiazole ring can affect biological activity:

| Substituent and Position | Effect on Biological Activity | Reference |

| 3-Pyridyl at C2 | Improved activity due to additional hydrogen bonding. | nih.gov |

| Phenyl at C4 and C5 | Led to selective COX-2 inhibitors. | mdpi.com |

| Electron-withdrawing groups on phenyl at C4 | Enhanced affinity for some targets. | nih.gov |

| Adamantanyl at C4 | Showed good LOX inhibitory activity. | mdpi.com |

Interplay between Hydantoin and Thiazole Moieties in Hybrid Structures

The relative orientation of the hydantoin and thiazole rings, as well as the nature of the linker connecting them, can significantly influence the molecule's conformation and its ability to interact with biological targets. The hydantoin ring can act as a rigid scaffold, presenting the thiazole moiety and its substituents in a specific spatial arrangement for optimal target binding.

The electronic properties of both rings can also influence each other. For example, the electron-withdrawing nature of the hydantoin ring can affect the electron density of the attached thiazole ring, which in turn can modulate its reactivity and binding characteristics. The development of such hybrid molecules represents a powerful strategy in medicinal chemistry to explore new chemical space and design novel therapeutic agents with improved efficacy and selectivity. ias.ac.innih.gov

Biological Activities and Mechanistic Insights in Vitro Studies of 1 4 Ethyl 2 Thiazolyl Hydantoin and Its Analogs

Anticonvulsant Activity and Associated Mechanisms

Hydantoin (B18101) derivatives are well-established as anticonvulsant agents, with phenytoin (B1677684) being a primary example. pcbiochemres.comjddtonline.info Analogs of 1-(4-Ethyl-2-thiazolyl)hydantoin, which combine the hydantoin structure with a thiazole (B1198619) ring, have been investigated for their potential to treat epilepsy and other seizure-related disorders. ontosight.aibiointerfaceresearch.com The thiazolidinone moiety, a bioisostere of hydantoin, is also recognized in the design of novel anticonvulsant compounds. researchgate.netnih.gov

Modulatory Effects on Neuronal Targets (e.g., Ion Channels, Receptors)

The primary mechanism for many anticonvulsant drugs involves the modulation of voltage-gated ion channels to stabilize neuronal membranes and prevent the excessive, synchronized firing that leads to seizures.

Sodium Channels: A key mechanism for hydantoin-based anticonvulsants is the blockade of voltage-gated sodium channels. pcbiochemres.com By binding to the channel, these compounds limit the high-frequency repetitive firing of action potentials that is characteristic of a seizure. pcbiochemres.com Studies on hydantoin analogs show that interactions with the neuronal voltage-dependent sodium channel are a significant contributor to their anticonvulsant effect. researchgate.net For instance, in vitro binding assays performed on close analogs of new antiseizure drug candidates demonstrated moderate binding to the site 2 of the sodium channel. mdpi.com Oxidative stress, a condition implicated in epilepsy, can alter sodium channel inactivation, leading to prolonged action potentials and increased excitability, a process that can be counteracted by channel-blocking drugs. nih.gov

Calcium Channels: In addition to sodium channels, calcium channels play a role in the anticonvulsant activity of hydantoins. Phenytoin, for example, has been shown to enhance calcium binding to phospholipids (B1166683) in neuronal membranes, contributing to membrane stability. pcbiochemres.com Voltage-gated calcium channels, particularly the N-type and T-type, are crucial for neurotransmitter release and neuronal hyperexcitability and are considered important therapeutic targets. openneurologyjournal.comfrontiersin.org Some analog compounds have shown moderate binding affinity for L-type (Cav1.2) voltage-gated calcium channels at high concentrations in vitro. mdpi.com

Other Neuronal Targets: Research into various hydantoin and thiazole derivatives suggests additional mechanisms. Some compounds have been found to inhibit monoamine oxidase (MAO) in vitro, an enzyme involved in the metabolism of neurotransmitters. ffhdj.com Others may act by inhibiting GABA-α-oxoglutarate aminotransferase (GABA-T) or activating glutamate (B1630785) decarboxylase (GAD), which would increase the levels of the inhibitory neurotransmitter GABA. nih.gov

In Vitro Assays for Anticonvulsant Potential

The anticonvulsant potential of new chemical entities is initially assessed through a variety of in vitro and in silico methods before proceeding to in vivo animal models.

Receptor Binding Assays: These assays are fundamental for determining the mechanism of action. By using radiolabeled ligands, researchers can measure the affinity of a test compound for specific neuronal targets, such as sodium and calcium channels. researchgate.netmdpi.com These assays confirmed that certain hydantoin analogs bind to these channels, providing a quantitative measure of their interaction. researchgate.netmdpi.com

Enzyme Inhibition Assays: To investigate effects on neurotransmitter systems, in vitro assays measuring the inhibition of enzymes like monoamine oxidase (MAO) are employed. ffhdj.com Similarly, the activity of compounds on GABA-T and GAD can be quantified to assess their potential to modulate GABAergic neurotransmission. nih.gov

Molecular Docking: In silico molecular docking studies are used to predict the binding of a compound to its target receptor. These computational models help to visualize the interaction at the molecular level and can validate in vivo activity by showing how a compound fits into the binding pocket of a target like a GABA receptor or an ion channel. nih.gov

Antimicrobial Properties

The combination of thiazole and hydantoin rings has also yielded compounds with significant antimicrobial properties. ontosight.ai Thiazole derivatives, in particular, are a well-investigated class of heterocycles with broad-spectrum antibacterial and antifungal activity. mdpi.comminia.edu.eg

Antibacterial Activity: Spectrum and Potency

Analogs of this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com The potency is typically determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Gram-Positive Bacteria: Certain thiazole derivatives have shown significant activity against Gram-positive bacteria, particularly Staphylococcus aureus. minia.edu.egnih.gov Some analogs exhibited several-fold better activity than the reference drug ciprofloxacin, with MIC values as low as 0.05 µg/mL. minia.edu.egnih.gov

Gram-Negative Bacteria: Thiazole analogs have also been effective against Gram-negative strains. mdpi.com For example, some substituted ethylidenehydrazinylidene-1,3-thiazol-4-ones showed significant activity against Pseudomonas aeruginosa, with one compound having an MIC of 1.12 µg/mL, which compares favorably to ciprofloxacin. researchgate.net Other studies have noted promising activity against Escherichia coli. minia.edu.egnih.gov

The table below summarizes the antibacterial activity of selected thiazole and hydantoin analogs from various studies.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| (Z)-3-benzyl-4-(4-bromophenyl)-2-[(E)-(1-phenylethylidene)hydrazono]-2,3-dihydrothiazole | Staphylococcus aureus | 0.05 - 0.4 | minia.edu.egnih.gov |

| Thiazole-pyrazoline hybrid | Pseudomonas aeruginosa | 8.25 | nih.gov |

| Thiazole-pyrazoline hybrid | Staphylococcus aureus | 8.25 | nih.gov |

| Thiazole-pyrazoline hybrid | Bacillus subtilis | 8.25 | nih.gov |

| Substituted ethylidenehydrazinylidene-1,3-thiazol-4-one | Pseudomonas aeruginosa | 1.12 | researchgate.net |

| Thiazolidine-2,4-dione-based hybrid | Gram-positive strains | 3.91 - 15.63 | nih.gov |

Created by Gemini

Antifungal Activity: Efficacy Against Fungal Pathogens

Hydantoin and thiazole derivatives have also been explored for their effectiveness against fungal pathogens. ontosight.airesearchgate.net

Activity Against Candida albicans: This opportunistic pathogenic yeast is a common target in antifungal research. Studies on 1,2,4-triazole (B32235) derivatives, which are structurally related to thiazoles, have shown excellent activity against C. albicans, with some compounds having MIC values ranging from less than 0.063 to 32 µg/mL. ekb.eg Certain pyrazole-thiazolidinone hybrids also demonstrated high activity against C. albicans, with an MIC of 12.5 µg/mL. nih.gov

Activity Against Other Fungi: Hydantoin cyclohexyl sulfonamide derivatives have been evaluated against the plant pathogen Botrytis cinerea, with some compounds showing EC50 values comparable to the commercial fungicide boscalid. researchgate.net S-triazine derivatives have shown moderate growth inhibition of Cryptococcus neoformans. nih.gov

The table below presents the antifungal activity of selected analogs.

| Compound Class | Fungal Strain | MIC / EC50 (µg/mL) | Reference |

| 1,2,4-Triazole derivative | Candida albicans | <0.063 - 32 | ekb.eg |

| Pyrazole-thiazolidinone hybrid | Candida albicans | 12.5 | nih.gov |

| Hydantoin cyclohexyl sulfonamide derivative | Botrytis cinerea | EC50 ≈ 1.72 | researchgate.net |

| s-Triazine derivative | Cryptococcus neoformans | ~30% inhibition at 32 µg/mL | nih.gov |

| s-Triazine derivative | Candida albicans | ~25% inhibition at 32 µg/mL | nih.gov |

Created by Gemini

Antiviral Activity: Inhibition of Viral Replication In Vitro

The antiviral potential of hydantoin-containing compounds has been demonstrated against several types of viruses, with in vitro studies providing insight into their mechanisms of action. researchgate.net

Anti-enterovirus Activity: Research has shown that hydantoin inhibits enterovirus replication through a dual mechanism that is concentration-dependent. kuleuven.benih.gov At lower concentrations, it primarily inhibits viral morphogenesis and assembly, while at higher concentrations, it also inhibits viral RNA synthesis. kuleuven.benih.gov

Anti-herpes Simplex Virus (HSV-1) Activity: Studies on structurally related 1,2,3-triazole derivatives have identified compounds that are effective against HSV-1. nih.gov These compounds did not affect viral DNA replication but significantly inhibited the expression of essential viral proteins like ICP0 and ICP4, indicating a mechanism of action different from that of acyclovir. nih.gov

Anti-hepatitis C Virus (HCV) Activity: Patents have been filed for hydantoin and thiohydantoin derivatives as potential treatments for Hepatitis C, citing their activity as HCV replication inhibitors. google.com

Anticancer Activity and Molecular Mechanisms

Hydantoin derivatives have garnered significant attention for their potential as anticancer agents, although this area remains less explored than their other pharmacological properties. iiarjournals.orguj.edu.pl Studies on various analogs have revealed activities spanning cytotoxicity against multiple cancer cell lines to the modulation of complex signaling pathways involved in tumor growth and survival. semanticscholar.orgekb.eg

A wide range of hydantoin analogs have demonstrated significant cytotoxic and antiproliferative effects against various human cancer cell lines. The potency of these compounds is often dependent on the specific substitutions on the hydantoin ring and the cancer cell type being tested. researchgate.netnih.gov For example, a study on new hydantoin derivatives revealed that a compound bearing a tert-butyl group (Compound 6) showed high cytotoxic potency against cervical (HeLa), colorectal (LS174T), and lung (A549) cancer cell lines, with IC₅₀ values between 10.08 and 15.86 µM. researchgate.net In another study, 2-thioxoimidazolidin-4-one derivatives (compounds 6 and 8a) exhibited superior cytotoxic activity against breast (MCF-7), liver (HepG2), and lung (A549) cancer cells when compared to standard drugs like sorafenib (B1663141) and erlotinib. nih.gov

Spirohydantoin derivatives have also been shown to possess cytotoxic activity against ovarian, breast, and leukemia cell lines. iiarjournals.org Similarly, novel 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues, which are structurally related, have shown significant growth suppression in lung (A549), ovarian (SK-OV-3), skin (SK-MEL-2), and colon (HCT15) cancer cell lines. nih.gov The antiproliferative effects of some imidazolone (B8795221) derivatives were found to be potent, with IC₅₀ values as low as 7.78 µM in mouse T-lymphoma cells. mdpi.com These findings underscore the broad potential of hydantoin-based structures as a source of new anticancer compounds.

Table 1: Cytotoxic and Antiproliferative Activity of Selected Hydantoin Analogs and Related Compounds

| Compound Type | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Source |

|---|---|---|---|

| Hydantoin derivative (tert-butyl group) | HeLa, LS174T, A549 | 10.08 - 15.86 µM | researchgate.net |

| 2-Thioxoimidazolidin-4-one derivatives | MCF-7, HepG2, A549 | Superior to sorafenib/erlotinib | nih.gov |

| 5-Arylideneimidazolone derivative | MDR Mouse T-lymphoma | 10.82 µM | mdpi.com |

| Rhodanine (B49660) derivative (BTR-1) | CEM (leukemia) | <10 µM | nih.gov |

| 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogue | SK-MEL-2 (skin) | 4.27 µg/ml | nih.gov |

| Thiazolyl-coumarinyl pyrazole (B372694) hybrid | Huh-7, HepG-2 (liver) | Notable antiproliferative effects | nih.gov |

A primary mechanism through which many anticancer drugs exert their effect is by inducing programmed cell death, or apoptosis, and by halting the cell division cycle. ekb.egspandidos-publications.com Hydantoin derivatives have been shown to effectively trigger these processes in cancer cells. For instance, a highly potent hydantoin analog was found to activate caspases, key enzymes in the apoptotic cascade, and cause cell cycle arrest in the G0/G1 phase. researchgate.net Similarly, certain spirohydantoin compounds induce dose- and time-dependent apoptosis in human leukemic cell lines. iiarjournals.org

The specific phase of cell cycle arrest can vary between different analogs. Novel 2-thioxoimidazolidin-4-one derivatives were found to cause cell accumulation in the pre-G1 phase and arrest at the G2/M phase in MCF-7 breast cancer cells. nih.govmdpi.com This arrest was associated with an increase in the tumor suppressor protein p53 and a higher Bax/Bcl-2 ratio, which promotes apoptosis. nih.gov In contrast, another rhodanine derivative was reported to block DNA replication by inducing an S phase arrest, which subsequently led to apoptosis. nih.gov These studies demonstrate that hydantoin-based compounds can intervene at multiple checkpoints in the cell cycle, ultimately leading to the demise of cancer cells. wikipedia.orgnih.gov

The deregulation of protein kinase signaling pathways is a hallmark of many cancers. google.com Consequently, inhibiting specific kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), has become a major strategy in cancer therapy. nih.govresearchgate.net EGFR is involved in cell proliferation, while VEGFR-2 is crucial for angiogenesis, the formation of new blood vessels that supply tumors. nih.govresearchgate.net

Several studies have identified hydantoin and its analogs as potent inhibitors of these key kinases. A series of 5,5-diphenylhydantoin derivatives showed inhibitory activity against both EGFR and VEGFR2, with some compounds demonstrating IC₅₀ values in the nanomolar range. semanticscholar.org Importantly, some novel 2-thioxoimidazolidin-4-one derivatives have been identified as dual inhibitors, effectively targeting both EGFR and VEGFR-2 simultaneously. nih.gov Compounds 6 and 8a from this series showed better inhibitory activity against both kinases than the reference drugs sorafenib and erlotinib. nih.gov This dual-inhibition approach is a promising strategy to combat tumor growth and angiogenesis concurrently. ekb.eg Molecular docking studies have further supported these findings, predicting favorable binding patterns of these compounds within the active sites of EGFR and VEGFR-2. ekb.egnih.gov Beyond these, the PI3K/AKT pathway, another critical cell survival pathway, has also been shown to be inhibited by 2-thioxoimidazolidin-4-one derivatives. mdpi.com

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of anticancer drugs. uj.edu.plmdpi.com A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cell and reducing their efficacy. iiarjournals.orgnih.gov

Hydantoin derivatives have emerged as promising modulators of the ABCB1 transporter. An extensive study of thirty hydantoin compounds found that several derivatives could significantly inhibit the function of the ABCB1 pump. iiarjournals.orguj.edu.pl These compounds increased the intracellular accumulation of rhodamine 123, a known P-gp substrate, in multidrug-resistant mouse lymphoma cells. uj.edu.pl Furthermore, some of these hydantoins demonstrated a synergistic effect when co-administered with the chemotherapy drug doxorubicin, effectively re-sensitizing the resistant cells to its cytotoxic effects. iiarjournals.orguj.edu.pl Mechanistic studies on related imidazolone derivatives suggest that these compounds act as competitive inhibitors, likely competing with anticancer drugs for the same binding site on the P-glycoprotein transporter. mdpi.com This modulation of efflux pumps represents a key strategy to overcome clinical drug resistance.

Table 2: Activity of Selected Hydantoin Analogs on ABCB1 Efflux Pump

| Compound(s) | Cell Line | Observed Effect | Source |

|---|---|---|---|

| SZ-7, LL-9, BS-1, MN-3, P3, RW-15b, AD-26, RW-13, AD-29, KF-2 | MDR1-transfected mouse lymphoma | Significantly increased retention of rhodamine 123 | iiarjournals.orguj.edu.pl |

| AD-26, AD-29, RW-13, KF-2, BS-1, MN-3, RW-15b, JH-63 | MDR1-transfected mouse lymphoma | Synergistic effect with doxorubicin | iiarjournals.orguj.edu.pl |

| 5-arylideneimidazolone derivatives (11 & 18) | ABCB1-overexpressing T-lymphoma | 1.38–1.46 fold stronger efflux pump inhibition than verapamil | mdpi.com |

| Arylpiperazine derivatives of hydantoin | P-gp overexpressing mouse T-lymphoma | Inhibition of the MDR efflux pump P-glycoprotein | researchgate.net |

Cellular homeostasis is maintained by a balance between the production of reactive oxygen species (ROS) and their removal by antioxidant systems. frontiersin.org At high concentrations, ROS can induce significant cellular damage, including DNA strand breaks and lipid peroxidation, ultimately triggering apoptosis. nih.govfrontiersin.org Some anticancer strategies leverage this by using agents that increase ROS production within cancer cells.

Compound Reference Table

| Abbreviation/Name | Full Chemical Name |

|---|---|

| This compound | 1-(4-Ethyl-2-thiazolyl)imidazolidine-2,4-dione |

| EGFR | Epidermal Growth Factor Receptor |

| VEGFR-2 | Vascular Endothelial Growth Factor Receptor 2 |

| P-glycoprotein/ABCB1 | P-glycoprotein 1 / ATP-binding cassette sub-family B member 1 |

| ROS | Reactive Oxygen Species |

| BTR-1 | 5-Benzilidene-3-ethyl rhodanine |

| HeLa | Human cervical adenocarcinoma cell line |

| LS174T | Human colorectal adenocarcinoma cell line |

| A549 | Human lung epithelial carcinoma cell line |

| MCF-7 | Human breast adenocarcinoma cell line |

| HepG2 | Human liver hepatocellular carcinoma cell line |

Enzyme Inhibition Profiles

Inhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, catalyzing the conversion of dihydroorotate to orotate. nih.govhaematologica.org This pathway is crucial for the production of pyrimidine nucleobases, which are essential building blocks for DNA and RNA, as well as cofactors for the synthesis of glycoproteins, glycolipids, and phospholipids. haematologica.org The mammalian DHODH is located in the inner mitochondrial membrane and is linked to the electron transport chain. nih.govuib.no

Inhibition of DHODH has emerged as a therapeutic strategy for various diseases, including autoimmune disorders and cancer. haematologica.orguib.no Notably, DHODH inhibitors have been shown to induce differentiation in acute myeloid leukemia (AML) cells, representing a promising approach to overcome the differentiation blockade characteristic of this disease. nih.govhaematologica.org The mechanism of action involves the depletion of uridine (B1682114) monophosphate (UMP), which can be rescued by the addition of exogenous uridine, confirming that the primary effect is due to interference with pyrimidine biosynthesis. researchgate.net

Several classes of DHODH inhibitors have been developed, including well-known compounds like leflunomide (B1674699) and brequinar. nih.gov Research into novel inhibitors has led to the exploration of various chemical scaffolds. For instance, a series of compounds based on a 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold have been designed and shown to inhibit rat liver DHODH. nih.gov Molecular modeling studies suggest that these compounds may bind to the enzyme in a manner similar to brequinar, with their potency influenced by substitutions on the biphenyl (B1667301) moiety that enhance interactions within the ubiquinone channel. nih.gov

While specific studies on the direct inhibition of DHODH by this compound are not detailed in the provided search results, the broader context of hydantoin and thiohydantoin derivatives in enzyme inhibition is relevant. For example, various hydantoin derivatives have been investigated for their diverse pharmacological activities, including as enzyme inhibitors. researchgate.netresearchgate.net

Table 1: Examples of DHODH Inhibitors and their Characteristics

| Inhibitor | Type/Class | Key Findings |

| Leflunomide | Approved Drug | Weak inhibitor of DHODH (IC50, ~5 μM); used for rheumatoid arthritis. nih.gov |

| Teriflunomide | Approved Drug | Active metabolite of leflunomide; approved for multiple sclerosis. nih.gov |

| Brequinar | Investigational Drug | Well-known DHODH inhibitor; serves as a reference compound in inhibitor design. nih.gov |

| ASLAN003 | Investigational Drug | Induces terminal differentiation in AML cells. haematologica.org |

| ML390 | Investigational Compound | Leads to the accumulation of the upstream metabolite dihydroorotate (DHO). researchgate.net |

| Hydroxyfurazanyl derivatives | Investigational Compounds | Potency is dependent on the substitution pattern at the biphenyl system. nih.gov |

Beta-Secretase (BACE) Inhibition and Amyloid Precursor Protein (APP) Processing Modulation

Beta-secretase 1 (BACE1), a type I transmembrane aspartic protease, plays a critical role in the amyloidogenic pathway of amyloid precursor protein (APP) processing. google.comnih.govnih.gov It is the primary enzyme responsible for the initial cleavage of APP, a step that is rate-limiting in the production of amyloid-beta (Aβ) peptides. google.com The accumulation of Aβ peptides is a central event in the pathogenesis of Alzheimer's disease (AD). nih.gov Therefore, inhibiting BACE1 is a major therapeutic target for reducing Aβ production and potentially treating AD. google.comnih.gov

BACE1 cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). google.comnih.gov The C99 fragment is subsequently cleaved by γ-secretase to release Aβ peptides of varying lengths. google.comnih.gov BACE1 is predominantly expressed in neurons and is localized in acidic intracellular compartments like endosomes and the trans-Golgi network, where its enzymatic activity is optimal. nih.gov

The development of BACE1 inhibitors has been an intensive area of research. nih.gov While specific data on this compound as a BACE inhibitor is not available in the provided results, the patent literature describes various hydantoin derivatives that modulate BACE-mediated APP processing. google.com These compounds are designed to inhibit BACE-1 and thereby reduce the production of Aβ. google.com The general strategy of BACE1 inhibition has been validated by genetic studies; for instance, a rare mutation in the BACE1 cleavage site of APP leads to a significant reduction in Aβ production and a lower risk of developing AD. nih.gov However, the development of BACE1 inhibitors has faced challenges, with some clinical trials reporting a lack of efficacy and adverse effects, potentially due to the inhibition of other BACE1 substrates involved in normal neuronal function. uni-muenchen.de

Table 2: Key Aspects of BACE1 Inhibition

| Aspect | Description |

| Enzyme | Beta-secretase 1 (BACE1), an aspartic protease. google.comnih.gov |

| Function | Initiates the cleavage of Amyloid Precursor Protein (APP). google.comnih.gov |

| Pathological Role | Rate-limiting step in the production of amyloid-beta (Aβ) peptides, which form plaques in Alzheimer's disease. google.com |

| Therapeutic Goal | Inhibition of BACE1 to reduce Aβ production. nih.gov |

| Challenges | Potential for off-target effects due to inhibition of other BACE1 substrates. uni-muenchen.de |

Other Relevant Enzyme Targets

Hydantoin and its analogs, including thiohydantoin derivatives, have been shown to interact with a variety of other enzymes beyond DHODH and BACE1. The versatility of the hydantoin scaffold allows for modifications that can target different enzymatic active sites. researchgate.netekb.eg

One such target is ecto-5'-nucleotidase (e5'NT) , an enzyme that is overexpressed in certain pathological conditions, including cancer. A series of azomethine-thioxoimidazolidinone derivatives, which are related to thiohydantoins, have been synthesized and evaluated as inhibitors of human and rat e5'NT. rsc.org Some of these compounds displayed potent and selective inhibition of the human isoform of the enzyme. rsc.org

In the context of cancer therapy, hydantoin derivatives have been investigated as dual-acting agents. For example, certain derivatives have shown inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , two key kinases involved in cancer cell proliferation and angiogenesis. ekb.eg Structure-activity relationship studies have indicated that substitutions on the hydantoin core can significantly enhance their anticancer efficacy. ekb.eg

Furthermore, hydantoin-related structures have been explored as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) , a negative regulator of the insulin (B600854) signaling pathway, making it a target for the treatment of diabetes. researchgate.net Additionally, some thiazolidinedione derivatives, which share structural similarities with hydantoins, have been hybridized with other molecules to target bacterial enzymes like DNA gyrase and topoisomerase IV . mdpi.com

Finally, some compounds with a hydantoin-like core structure have been implicated as immunoregulatory agents through the modulation of the enzyme indoleamine 2,3-dioxygenase (IDO) , which is involved in immune tolerance. google.comgoogle.com

Table 3: Other Enzyme Targets of Hydantoin and its Analogs

| Enzyme Target | Therapeutic Area | Key Findings |

| Ecto-5'-nucleotidase (e5'NT) | Cancer, Inflammation | Azomethine-thioxoimidazolidinone derivatives show potent and selective inhibition. rsc.org |

| EGFR and VEGFR-2 | Cancer | Certain hydantoin derivatives exhibit dual inhibitory activity. ekb.eg |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes | Hydantoin scaffold explored for PTP1B inhibition. researchgate.net |

| DNA Gyrase / Topoisomerase IV | Bacterial Infections | Thiazolidinedione hybrids designed to target these bacterial enzymes. mdpi.com |

| Indoleamine 2,3-dioxygenase (IDO) | Cancer, Immune Disorders | Implicated as immunoregulatory agents. google.comgoogle.com |

Anti-inflammatory Potential and Immunomodulatory Effects

In Vitro Assessments of Anti-inflammatory Activity

Hydantoin and its analogs, particularly thiohydantoin derivatives, have been the subject of research for their anti-inflammatory properties. researchgate.netnih.gov In vitro studies are crucial for the initial assessment of the anti-inflammatory potential of these compounds and for elucidating their mechanisms of action.

One common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-induced inflammation in cell lines such as BV2 microglia. researchgate.net LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response. In a study involving 1-(4-(Dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione analogues, which share a core structural motif with hydantoins, the compounds were evaluated for their ability to suppress the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated BV2 cells. researchgate.netmdpi.com

The anti-inflammatory activity of thiohydantoin derivatives has also been explored. For example, a series of 1,3-disubstituted-2-thiohydantoin analogues were synthesized and evaluated for their anti-inflammatory activity. nih.gov The structural modifications, such as the introduction of a methyl-propionate group, were found to have a substantial effect on the anti-inflammatory activity. nih.gov In some cases, the activity of these synthetic compounds was comparable to that of the well-known anti-inflammatory drug celecoxib. nih.gov

Mechanisms of Immunomodulation

The immunomodulatory effects of compounds related to this compound are linked to their ability to influence key pathways in the immune response. As mentioned previously, some hydantoin-related compounds have been identified as immunoregulatory agents that modulate the enzyme indoleamine 2,3-dioxygenase (IDO). google.comgoogle.com IDO is an enzyme that plays a critical role in creating an immunosuppressive environment by depleting the essential amino acid tryptophan. This mechanism is exploited by some tumors to evade the immune system. Therefore, inhibitors of IDO are being investigated as a way to enhance anti-tumor immunity.

Furthermore, the anti-inflammatory effects observed in vitro suggest that these compounds may modulate signaling pathways involved in the production of inflammatory mediators. For instance, the suppression of NO production in LPS-stimulated microglia indicates an interference with the inflammatory cascade, potentially through the inhibition of inducible nitric oxide synthase (iNOS) or upstream signaling molecules. researchgate.netmdpi.com

While the precise mechanisms of immunomodulation for this compound itself are not fully elucidated in the provided information, the activities of its analogs suggest that it may exert its effects through the modulation of key enzymes involved in inflammation and immune tolerance.

Other Investigated Biological Activities (In Vitro)

Beyond their primary applications, this compound and its structural analogs have been explored for a range of other biological effects in laboratory settings. These investigations have unveiled potential activities spanning antiviral, metabolic, cardiovascular, and other therapeutic areas.

Derivatives of hydantoin and thiazole have demonstrated potential as anti-HIV agents in various in vitro assays. The core structures are seen as valuable scaffolds for the development of novel antiviral drugs. researchgate.net While specific studies on this compound are not extensively detailed in the provided literature, the broader class of thiazole derivatives has been noted for its anti-HIV properties. researchgate.net Research into related compounds, such as N-(2-phenethyl)-N'-(2-thiazolyl)thiourea, has identified specific inhibitory activity against HIV-1 reverse transcriptase (RT). researchgate.net

| Compound Class | Assay Type | Target | Key Findings |

| Thiazole Derivatives | Cell-based assays | HIV Replication | Inhibition of viral replication in cell cultures. researchgate.net |

| Thiohydantoins | Enzyme inhibition assays | HIV-1 Reverse Transcriptase | Specific inhibition of RT enzyme activity. researchgate.net |

| Hydantoin Derivatives | General screening | Broad anti-HIV activity | Identified as a class with potential anti-HIV properties. uj.edu.pliiarjournals.org |

This table presents generalized findings for the broader classes of compounds due to the absence of specific data for this compound.

The potential for hydantoin derivatives to influence lipid levels has been noted. uj.edu.pliiarjournals.org Thiazolidinedione derivatives, which share structural similarities with hydantoin-based compounds, have been investigated for their hypolipidemic and hypoglycemic activities. researchgate.net These effects are often linked to the activation of peroxisome proliferator-activated receptors (PPARs), which play a key role in lipid and glucose metabolism. nih.gov The investigation into novel thiazolidinedione derivatives containing a thiazole ring highlights the ongoing interest in these scaffolds for managing dyslipidemia. researchgate.net

| Compound Class | Proposed Mechanism | Potential Effect |

| Hydantoin Derivatives | Not specified | Hypolipidemic activity. uj.edu.pliiarjournals.org |

| Thiazolidinediones | PPAR activation | Lowering of lipid levels. researchgate.netnih.gov |

This table is based on activities observed in related compound classes, as specific in vitro hypolipidemic data for this compound was not available.

The hydantoin and thiazole moieties are present in compounds investigated for cardiovascular effects. Hydantoin derivatives have been generally cited for possessing potential antiarrhythmic and antihypertensive activities. uj.edu.pliiarjournals.org Similarly, synthetic thiazole derivatives have been explored for these properties, indicating the potential of this heterocyclic ring system in the development of cardiovascular drugs. researchgate.net

| Compound Moiety | Investigated Biological Property |

| Hydantoin | Antiarrhythmic, Antihypertensive. uj.edu.pliiarjournals.org |

| Thiazole | Antiarrhythmic, Antihypertensive. researchgate.net |

This table summarizes the potential cardiovascular properties associated with the core structures, pending specific studies on this compound.

While direct evidence for antitussive and cytoprotective activities of this compound is limited in the provided search results, the broader family of hydantoin derivatives has been associated with a wide range of pharmacological effects. The cytoprotective effects of some related compounds can be inferred from studies on their ability to mitigate cellular damage in various models, although specific antitussive data is not prominent.

Nonsteroidal selective androgen receptor modulators (SARMs) represent a significant area of research, with some candidates featuring a hydantoin-derived structure. researchgate.net These compounds are designed to selectively target androgen receptors, aiming to produce anabolic effects in muscle and bone with reduced androgenic side effects. researchgate.netscience.gov The core principle of SARMs is to modulate the receptor's function, which can be influenced by the specific chemical structure of the ligand. nih.gov Hydantoin-based SARMs have been a subject of interest in the development of new therapeutics for conditions like muscle wasting and osteoporosis. researchgate.net

| Compound Class | Target | Therapeutic Goal |

| Hydantoin-derived SARMs | Androgen Receptor (AR) | Tissue-selective anabolic activity. researchgate.netscience.gov |

This table reflects the general role of hydantoin structures in the context of SARM development.

The search for new antitubercular agents has led to the investigation of various heterocyclic compounds. Notably, 5-arylidene-2-thiohydantoins have demonstrated in vitro activity against Mycobacterium tuberculosis. iiarjournals.org This suggests that the hydantoin ring can serve as a scaffold for developing new drugs to combat tuberculosis. Further research into thiadiazole derivatives has also yielded compounds with significant activity against Mycobacterium tuberculosis strain H37Rv. nih.gov

| Compound Class | Target Organism | Key Finding |

| 5-Arylidene-2-thiohydantoins | Mycobacterium tuberculosis | In vitro antimycobacterial activity. iiarjournals.org |

| 2-Aryl-1,3,4-thiadiazole derivatives | Mycobacterium tuberculosis H37Rv | Good activity with MIC < 6.25 µg/mL. nih.gov |

This table highlights the antitubercular potential of related hydantoin and thiazole-containing structures.

Corrosion Inhibition Properties

While direct experimental studies on the corrosion inhibition properties of this compound are not extensively documented in the reviewed literature, the potential of this compound as a corrosion inhibitor can be inferred from the well-established activities of its constituent chemical moieties: the thiazole ring and the hydantoin ring. Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, along with π-electrons, are known to be effective corrosion inhibitors. scispace.comresearchgate.net They function by adsorbing onto the metal surface, creating a protective film that isolates the metal from the corrosive environment. scispace.com The mechanism of this adsorption can be physical (electrostatic interactions), chemical (coordinate bond formation between heteroatom lone pairs and vacant metal d-orbitals), or a combination of both. bohrium.com

The effectiveness of these organic inhibitors is often evaluated using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), as well as gravimetric (weight loss) methods. researchgate.netbohrium.com Adsorption characteristics are typically analyzed using adsorption isotherms, such as the Langmuir or Temkin models, to understand the inhibitor-metal surface interaction. eurjchem.comhep.com.cnmdpi.com

Thiazole derivatives are recognized as effective corrosion inhibitors for various metals, particularly for steel in acidic environments like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). scispace.comeurjchem.com The presence of both sulfur and nitrogen atoms, along with the aromatic thiazole ring, facilitates strong adsorption onto the metal surface. scispace.comsemanticscholar.org

Research indicates that thiazole inhibitors generally act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. eurjchem.com Their inhibition efficiency typically increases with concentration. eurjchem.com The specific substituents on the thiazole ring play a crucial role in modulating the inhibition performance by altering the electron density on the molecule, which in turn affects the strength of its interaction with the metal surface. semanticscholar.orgresearchgate.net Quantum chemical studies using Density Functional Theory (DFT) are often employed to correlate molecular properties like the energy of the Highest Occupied Molecular Orbital (E_HOMO) and Lowest Unoccupied Molecular Orbital (E_LUMO) with inhibition efficiency. semanticscholar.orgresearchgate.netbohrium.com

The following table summarizes findings for some representative thiazole derivatives:

Table 1: Corrosion Inhibition Data for Selected Thiazole Derivatives| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Technique(s) Used | Adsorption Isotherm | Ref |

|---|---|---|---|---|---|---|

| 5-phenylazo-2-thioxo-thiazolidin-4-one derivatives | C-steel | 1 M H₂SO₄ | Not specified, efficiency increases with concentration | Weight loss, Galvanostatic Polarization | Temkin | eurjchem.com |

| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) | Mild Steel | 1 M HCl | 94.6% at 0.5 mM | Weight loss, PDP, EIS | Langmuir | bohrium.com |

Corrosion Inhibition by Hydantoin Derivatives

Hydantoin and its derivatives have also demonstrated significant potential as corrosion inhibitors for mild steel in acidic media. researchgate.netresearchgate.netsemanticscholar.org The presence of two nitrogen atoms and two carbonyl oxygen atoms in the hydantoin ring provides multiple active centers for adsorption onto the metal surface. researchgate.netsemanticscholar.org

Studies on hydantoin derivatives show that they generally function as mixed-type inhibitors. researchgate.netigi-global.comkfupm.edu.sa The inhibition efficiency is dependent on the inhibitor's concentration and the molecular structure. semanticscholar.org For instance, the introduction of electron-donating groups can enhance the inhibition performance by increasing the electron density at the adsorption sites. semanticscholar.org Like thiazoles, the adsorption of hydantoin derivatives on metal surfaces often follows the Langmuir or Temkin adsorption isotherm, indicating the formation of a protective monolayer. researchgate.netigi-global.comkfupm.edu.sa Theoretical calculations are also used to support experimental findings and elucidate the inhibition mechanism at a molecular level. researchgate.netigi-global.comkfupm.edu.sa

The table below presents research findings for various hydantoin derivatives as corrosion inhibitors.

Table 2: Corrosion Inhibition Data for Selected Hydantoin Derivatives| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Technique(s) Used | Adsorption Isotherm | Ref |

|---|---|---|---|---|---|---|

| Hydantoin (HDT) | 20# steel | 1 M HCl | ~90% (estimated from graph) | Gravimetric, PDP, EIS | Not specified | semanticscholar.org |

| Allantoin (ALT) | 20# steel | 1 M HCl | 96.12% | Gravimetric, PDP, EIS | Not specified | semanticscholar.org |

| Various Hydantoin Substituents | Mild Steel | HNO₃ and NaOH | Not specified | Weight loss, PDP, Thermometric | Temkin | researchgate.netigi-global.comkfupm.edu.sa |

Based on the established anticorrosive properties of both thiazole and hydantoin rings, it is scientifically plausible to predict that This compound would exhibit notable corrosion inhibition properties. The molecule combines the sulfur and nitrogen heteroatoms of the thiazole ring with the nitrogen and oxygen heteroatoms of the hydantoin ring, presenting multiple, synergistic sites for strong adsorption onto a metal surface. This would likely lead to the formation of a stable, protective film, thereby impeding the corrosion process in acidic environments.

Computational and Theoretical Investigations of 1 4 Ethyl 2 Thiazolyl Hydantoin

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving the Schrödinger equation for a given molecular system, a wealth of information about its electronic structure and properties can be obtained.

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. researchgate.netphyschemres.org It has been successfully applied to study various molecular properties of heterocyclic compounds. ekb.egacs.org For 1-(4-Ethyl-2-thiazolyl)hydantoin, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets, can be used to optimize the molecular geometry and predict various properties. researchgate.netekb.eg

Natural Bond Orbital (NBO) analysis, a method used to study hyperconjugative interactions and intramolecular charge transfer, can provide insights into the molecule's stability. rsc.org The analysis of donor-acceptor interactions within the molecule helps in understanding the delocalization of electron density. rsc.org

Table 1: Calculated Molecular Properties of Thiazole (B1198619) Derivatives from DFT Studies

| Property | Description | Significance |

| Total Energy | The total electronic energy of the optimized molecular structure. | Indicates the stability of the molecule. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Polarizability | The ease with which the electron cloud can be distorted by an external electric field. | Relates to the molecule's response to its environment and non-linear optical properties. researchgate.net |

| Hyperpolarizability | A measure of the non-linear response of the molecule to an electric field. | Important for predicting potential applications in non-linear optics. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. d-nb.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. researchgate.netbhu.ac.in The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. bhu.ac.inresearchgate.net A smaller gap suggests higher reactivity. rsc.org

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. physchemres.org

Table 2: Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

Note: These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bhu.ac.inresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). acs.orgresearchgate.net

For a molecule like this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms of the hydantoin (B18101) ring and the nitrogen and sulfur atoms of the thiazole ring, indicating these are likely sites for hydrogen bond acceptance. researchgate.netrsc.org Positive potential would be expected around the hydrogen atoms. bhu.ac.in This information is critical for understanding intermolecular interactions, including those with biological receptors.

Molecular Docking and Receptor-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netrsc.org It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. mdpi.com

Prediction of Binding Modes and Affinities to Biological Targets

Molecular docking simulations can predict the binding mode and estimate the binding affinity of a ligand to a specific biological target. ekb.eg The process involves placing the ligand in the binding site of the receptor and evaluating the interaction energy for different conformations and orientations. The resulting docking score provides an estimate of the binding affinity, with lower scores generally indicating a more favorable interaction. mdpi.com

For this compound, docking studies could be performed against various potential targets, such as kinases or other enzymes implicated in disease, to predict its potential biological activity. mdpi.comekb.eg The predicted binding mode would reveal the specific orientation of the molecule within the active site of the target protein.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-receptor complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. core.ac.ukmdpi.comnih.gov Molecular docking results allow for a detailed analysis of these interactions. nih.gov

Hydrogen Bonding: Hydrogen bonds are crucial for the specificity and stability of ligand-receptor binding. mdpi.comrug.nlnih.gov The analysis would identify potential hydrogen bond donors and acceptors on both the ligand and the receptor and the distances between them. For this compound, the nitrogen and oxygen atoms of the hydantoin ring and the nitrogen of the thiazole ring are potential hydrogen bond acceptors. rug.nl

Hydrophobic Interactions: Hydrophobic interactions occur between nonpolar regions of the ligand and the receptor. core.ac.ukarxiv.org The ethyl group on the thiazole ring of this compound would likely participate in hydrophobic interactions with nonpolar amino acid residues in the binding pocket of a target protein. nih.gov

Table 3: Common Biological Targets for Hydantoin Derivatives

| Target Class | Examples | Relevance |

| Kinases | EGFR, VEGFR-2, CDK6 | Cancer therapy ekb.egub.edu |

| DNA Gyrase | Bacterial DNA gyrase | Antibacterial agents mdpi.com |

| Various Enzymes | Ecto-5'-nucleotidase | Various therapeutic areas rsc.org |

Note: This table lists general target classes for hydantoin-containing compounds and is not specific to this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful lens to observe the behavior of molecules at an atomic level over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the conformational dynamics and interactions of a compound like this compound.

Conformational Flexibility and Dynamic Behavior of this compound in Solution

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. MD simulations can elucidate the preferred shapes (conformations) of this compound in a solution environment, mimicking physiological conditions. These simulations can reveal the rotational freedom around single bonds, such as the bond connecting the thiazole and hydantoin rings, and the flexibility of the ethyl group.

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average distance between the atoms of the simulated molecule and a reference structure, indicating the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): This highlights the fluctuation of individual atoms or groups of atoms, revealing which parts of the molecule are more flexible. For instance, the terminal carbon of the ethyl group would be expected to have a higher RMSF value than the atoms within the rigid ring structures.

Dihedral Angle Analysis: By tracking the torsion angles between the thiazole and hydantoin rings, researchers can identify the most populated and energetically favorable rotational states.

These analyses provide a comprehensive picture of the molecule's dynamic behavior, which is crucial for understanding how it might interact with a biological target.

Ligand-Target Complex Stability and Binding Pathway Analysis

A critical application of MD simulations in drug discovery is to study the interaction between a potential drug molecule (ligand) and its biological target, typically a protein. nih.gov By simulating the this compound-protein complex, researchers can assess the stability of the binding and elucidate the pathway through which the ligand enters and binds to the active site. biorxiv.org

Important aspects investigated include:

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding affinity of the ligand to the target. These calculations can help in ranking potential drug candidates.

Interaction Fingerprints: Throughout the simulation, the types and durations of interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) between the ligand and specific amino acid residues of the protein are monitored. This helps in identifying the key residues responsible for binding.

Unbinding Simulations: Techniques like steered molecular dynamics (SMD) or random expulsion molecular dynamics (REMD) can be used to simulate the process of the ligand unbinding from the protein. This can provide insights into the kinetics of the interaction and the residence time of the drug at its target, which can be a better correlate of efficacy than binding affinity alone.

These simulations can guide the rational design of more potent and selective inhibitors by identifying modifications to the ligand structure that would enhance its interaction with the target protein.

In Silico ADMET Predictions (Excluding Specific Clinical Outcomes)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction models provide an early assessment of these properties, helping to identify potential liabilities and guide the optimization of lead compounds. researchgate.netrsc.org

Permeability and Distribution Characteristics

The ability of a drug to be absorbed into the bloodstream and distribute to its site of action is fundamental to its efficacy. In silico models can predict several key parameters related to permeability and distribution for this compound.

| Predicted Property | Predicted Value | Interpretation |

| LogP (Octanol/Water Partition Coefficient) | 1.85 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability. |

| Topological Polar Surface Area (TPSA) | 78.5 Ų | Suggests good potential for oral absorption and cell permeability. |

| Aqueous Solubility (LogS) | -2.5 | Predicts moderate solubility in water. |

| Blood-Brain Barrier (BBB) Permeability | Low | The compound is predicted to have limited ability to cross the blood-brain barrier. |

| Human Intestinal Absorption (HIA) | High | Predicted to be well-absorbed from the gastrointestinal tract. |

Note: The values in this table are illustrative examples based on typical predictions for similar heterocyclic compounds and are not based on experimental data for this compound.

These predictions are based on the molecule's structural features and are calculated using various quantitative structure-property relationship (QSPR) models and machine learning algorithms trained on large datasets of experimentally determined properties. nih.gov

Metabolic Stability and Enzyme Interactions (In Silico)

The metabolic stability of a drug determines its half-life in the body. In silico tools can predict the likely sites of metabolism on the this compound molecule and its potential interactions with drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family.

Predictions often include:

CYP Inhibition: Identifying which CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to be inhibited by the compound. Inhibition of these enzymes can lead to drug-drug interactions.

Sites of Metabolism: Pinpointing specific atoms or functional groups on the molecule that are most susceptible to metabolic modification. For this compound, potential sites could include the ethyl group (hydroxylation) or the aromatic thiazole ring.

Understanding the metabolic profile of a compound at an early stage is crucial for optimizing its pharmacokinetic properties and avoiding potential safety issues.

Cheminformatics and Data Mining for Hydantoin-Thiazole Libraries

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. By applying data mining techniques to libraries of compounds containing the hydantoin-thiazole scaffold, researchers can uncover valuable structure-activity relationships (SAR) and structure-property relationships (SPR). figshare.com

This analysis can involve:

Similarity Searching: Identifying compounds with similar structures to this compound from large chemical databases to explore their known biological activities.

Substructure Searching: Searching for specific chemical fragments or motifs within a database to understand their contribution to activity or properties.

QSAR Modeling: Building mathematical models that correlate the structural features of a series of hydantoin-thiazole derivatives with their biological activity or a specific property. These models can then be used to predict the activity of new, unsynthesized compounds.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that is responsible for the biological activity of a series of compounds. This pharmacophore model can then be used as a query to screen virtual libraries for new potential hits.

Through these cheminformatics approaches, the knowledge gained from studying this compound can be leveraged to explore a broader chemical space and accelerate the discovery of new drug candidates with improved properties. pageplace.de

Following a comprehensive search for scholarly information on the chemical compound this compound, it has been determined that there is insufficient specific data available in the public domain to fulfill the detailed requirements of the requested article on its computational and theoretical investigations.

Research into related heterocyclic structures, such as thiazole and hydantoin derivatives, is prevalent. For instance, studies on various thiazole-containing compounds often involve computational techniques like molecular docking to predict binding affinities to biological targets and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) screening to evaluate their drug-like properties. nih.govresearchgate.netresearchgate.net Similarly, research on other hydantoin and thiohydantoin derivatives includes molecular modeling and quantitative structure-activity relationship (QSAR) studies. researchgate.net

However, specific literature detailing virtual screening protocols, the design of compound libraries, or big data analysis of the chemical space for this compound could not be located. The available information focuses on broader classes of related compounds and does not provide the specific research findings necessary to construct the detailed sections and data tables requested for the target molecule. Therefore, it is not possible to generate the article while adhering to the strict requirements of focusing solely on this compound and including detailed, specific research findings.

Analytical Characterization Methodologies for 1 4 Ethyl 2 Thiazolyl Hydantoin and Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of 1-(4-Ethyl-2-thiazolyl)hydantoin. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic compounds. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR spectra provide information about the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For a compound like this compound, specific chemical shifts (δ) would be expected for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the thiazole (B1198619) ring proton, and the protons on the hydantoin (B18101) ring. pressbooks.pub The integration of the peak areas corresponds to the ratio of the protons generating the signals. pressbooks.pub

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, signals would be anticipated for the carbonyl carbons of the hydantoin ring, the carbons of the thiazole ring, and the carbons of the ethyl group. chemicalbook.comc13nmr.at The chemical shifts of the carbonyl carbons typically appear at the downfield end of the spectrum. bas.bg

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, further confirming the structural assignment. COSY spectra reveal proton-proton couplings, while HSQC spectra correlate protons with the carbons to which they are directly attached.

Predicted ¹H and ¹³C NMR data for hydantoin and related structures can serve as a reference for experimental data interpretation. chemicalbook.comhmdb.cachemicalbook.com The exact chemical shifts for this compound would need to be determined experimentally, but established data for similar structures provide a strong predictive foundation. bas.bgrsc.orgdoi.orgsigmaaldrich.com

Table 1: Representative NMR Data for Hydantoin and Thiazole Moieties

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Ethyl -CH₃ | ~1.2 | Triplet |

| ¹H | Ethyl -CH₂- | ~2.6 | Quartet |

| ¹H | Thiazole C-H | ~7-8 | Singlet |

| ¹H | Hydantoin N-H | Variable | Broad Singlet |

| ¹³C | Carbonyl (C=O) | ~155-175 | - |

| ¹³C | Thiazole C=N | ~160-170 | - |

| ¹³C | Thiazole C-S | ~140-150 | - |

| ¹³C | Ethyl -CH₂- | ~20-30 | - |

| ¹³C | Ethyl -CH₃ | ~10-15 | - |

Note: These are approximate chemical shift ranges and can vary based on the specific molecular structure and solvent used. sigmaaldrich.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are characteristic of specific functional groups. horiba.com

IR Spectroscopy measures the absorption of infrared radiation by a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the hydantoin ring, the C=O stretching vibrations of the two carbonyl groups, and the C-N and C-S stretching vibrations of the thiazole and hydantoin rings. nist.govmasterorganicchemistry.comchemicalbook.com The presence of strong, sharp peaks in the carbonyl region (around 1700-1800 cm⁻¹) is a key indicator of the hydantoin structure. masterorganicchemistry.com

Raman Spectroscopy is a light scattering technique that provides information on molecular vibrations. horiba.com It is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could be used to confirm the presence of the thiazole ring through its characteristic ring breathing modes. acs.orgnih.gov In situ Raman monitoring can also be employed to follow the synthesis of related hydantoin derivatives. acs.org

Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Hydantoin) | Stretching | 3200 - 3400 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Hydantoin) | Stretching | 1700 - 1800 |

| C=N (Thiazole) | Stretching | 1600 - 1650 |

| C-N | Stretching | 1200 - 1400 |

| C-S | Stretching | 600 - 800 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π→π* and n→π* electronic transitions within the conjugated thiazole and hydantoin ring systems. nist.govscience-softcon.dephyschemres.org The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent polarity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. rsc.orgnist.gov

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight. google.comnih.gov The fragmentation pattern would likely involve cleavage of the ethyl group, and fragmentation of the hydantoin and thiazole rings, providing further structural confirmation. chemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. google.comresearchgate.netchromatographyonline.com This hyphenated technique is particularly useful for analyzing complex mixtures and for the sensitive quantification of the target compound. nih.gov The LC-MS analysis of this compound would involve separating the compound from any impurities or other components in a sample before it enters the mass spectrometer for detection. google.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, and other impurities, as well as for determining its purity and concentration.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of pharmaceutical compounds and other organic molecules. sielc.comnih.gov A validated reverse-phase HPLC (RP-HPLC) method would be the standard approach for analyzing this compound. nih.govscribd.com

In a typical RP-HPLC method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. The purity of the compound is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration. nih.gov The development of a stability-indicating HPLC method is also crucial to separate the main compound from any potential degradation products. ijper.org

Table 3: Typical HPLC Parameters for the Analysis of Hydantoin Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | C18 (Octadecylsilane) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis (at a specific wavelength) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

Note: These parameters need to be optimized for the specific analysis of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective tool for the qualitative analysis of this compound and its derivatives. globalresearchonline.netsigmaaldrich.com Its primary applications in this context include monitoring the progress of chemical reactions and screening for compounds with desired properties. wisc.edulibretexts.org

In synthetic chemistry, TLC is indispensable for tracking the conversion of starting materials to products. wisc.edu By spotting the reaction mixture alongside the starting material and, if available, an authentic sample of the product on a TLC plate, chemists can visually assess the reaction's progress. ualberta.ca The separation of components is based on their differential partitioning between the stationary phase (typically silica (B1680970) gel or alumina) and a mobile phase (an eluting solvent). globalresearchonline.net The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression towards completion. ualberta.ca

The retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. libretexts.org While Rƒ values can be influenced by several factors, including the specific adsorbent, mobile phase composition, and plate conditions, they provide a valuable preliminary identification of compounds. globalresearchonline.net

Furthermore, TLC is widely employed in the screening of botanical extracts and other complex mixtures for bioactive compounds. mdpi.comnih.gov This technique facilitates the rapid identification of potential lead compounds for further investigation. bibliotekanauki.pl For instance, TLC can be coupled with bioassays to directly assess the biological activity of separated compounds on the plate, a method known as bioautography. researchgate.net

Table 1: Key Parameters in Thin-Layer Chromatography

| Parameter | Description | Significance |

|---|---|---|